Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a chemical compound with the molecular formula C18H15NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate
- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
Uniqueness
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is unique due to the presence of the phenyl group at the 4-position of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Biological Activity
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15NO3. Its structure features a quinoline core with a phenyl substitution and an ester functional group, which contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Weight | 283.31 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antioxidant Activity
This compound has demonstrated significant free radical scavenging abilities. Studies show that it effectively neutralizes reactive oxygen species (ROS), contributing to its potential as an antioxidant agent. The compound's ability to quench free radicals was assessed using various assays, including DPPH and ABTS methods, revealing promising results in reducing oxidative stress .
2. Antimicrobial Properties
The compound has shown antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with critical metabolic pathways .
3. Anticancer Potential
Recent investigations highlight the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. In particular, studies have focused on its effects on breast cancer and leukemia cells, demonstrating dose-dependent cytotoxicity .
4. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
Molecular Targets
- Cyclooxygenase Enzymes (COX) : Inhibition of COX enzymes leads to decreased synthesis of inflammatory prostaglandins.
- Nuclear Factor kappa B (NF-kB) : The compound modulates the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
- Apoptotic Pathways : Activation of caspases suggests a role in promoting programmed cell death in cancer cells.
Case Studies
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to untreated controls, supporting its potential as a therapeutic antioxidant .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells after treatment .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetate |
InChI |
InChI=1S/C18H15NO3/c1-22-16(20)11-14-17(12-7-3-2-4-8-12)13-9-5-6-10-15(13)19-18(14)21/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
HUMDFNKLONDRRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.